molecular formula C5H10ClN B1410523 Spiro[2.2]pentan-1-amine hydrochloride CAS No. 17202-70-9

Spiro[2.2]pentan-1-amine hydrochloride

Cat. No. B1410523
CAS RN: 17202-70-9
M. Wt: 119.59 g/mol
InChI Key: VUEUEPAPLHVPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[2.2]pentan-1-amine hydrochloride is a chemical compound with the CAS Number: 17202-70-9 . It has a molecular weight of 119.59 and its IUPAC name is spiro[2.2]pentan-1-amine hydrochloride . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for Spiro[2.2]pentan-1-amine hydrochloride is 1S/C5H9N.ClH/c6-4-3-5(4)1-2-5;/h4H,1-3,6H2;1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Spiro[2.2]pentan-1-amine hydrochloride is a powder that is stored at 4 degrees Celsius .

Scientific Research Applications

1. Reactions with Hexachlorocyclotriphosphazene

Research has explored the nucleophilic substitution reactions of hexachlorocyclotriphosphazene with various primary diamines, including compounds structurally related to Spiro[2.2]pentan-1-amine hydrochloride. This study has led to the synthesis of novel cyclophosphazene derivatives with diverse structures including spiro, ansa, and bridged types, characterized by spectroscopic methods (Türe, Silah, & Tuna, 2020).

2. Conversion to Polysubstituted Bicycloheptan-1-amines

Another study reported the transformation of bicyclo[1.1.1]pentan-1-amines to various polysubstituted bicyclo[3.1.1]heptan-1-amines. This was achieved through a photochemical cycloaddition process, demonstrating a novel method for converting the bicyclo[1.1.1]pentane skeleton into a more complex structure (Harmata et al., 2021).

3. Synthesis and Evaluation of Aminoadamantane Derivatives

A study on the synthesis of aminoadamantane derivatives, including spiro[cyclopropane-1,2'-adamantan]-2-amines, explored their antiviral activities. Some derivatives showed significant inhibition against influenza A virus, highlighting their potential as specific anti-influenza agents (Kolocouris et al., 1994).

4. Synthesis of Amido-Spiro[2.2]pentanes

Research on Simmons-Smith cyclopropanation of allenamides has led to the synthesis of amido-spiro[2.2]pentanes. The study provides a direct and efficient method for synthesizing biologically and chemically interesting amido-spiro[2.2]pentane systems (Lu et al., 2009).

5. Synthesis of Nitro-Substituted Spiropentanes

A novel approach for synthesizing nitro-substituted spiro compounds, including 1,4-dinitrospiro[2.2]pentane, was demonstrated. This involved oxidizing corresponding amines, presenting a new method for preparing nitrospiro compounds (Volkova et al., 2009).

6. Study on Heterocyclic Spiro[2.2]pentane Cations

A theoretical study characterized heterocyclic spiro[2.2]pentane cations with various spiro atoms like N, P, and As. This provided insights into the strain, stability, and electronic structure of such compounds (Trujillo et al., 2014).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Future Directions

Spiro compounds, including Spiro[2.2]pentan-1-amine hydrochloride, have significant potential in medicinal chemistry due to their promising biological activity . They are considered important in drug design processes and have been the focus of many research studies . Therefore, future directions may include further exploration of their therapeutic properties and development of novel synthetic procedures .

properties

IUPAC Name

spiro[2.2]pentan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.ClH/c6-4-3-5(4)1-2-5;/h4H,1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEUEPAPLHVPSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[2.2]pentan-1-amine hydrochloride

CAS RN

17202-70-9
Record name Spiro[2.2]pentan-1-amine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17202-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name spiro[2.2]pentan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[2.2]pentan-1-amine hydrochloride
Reactant of Route 2
Spiro[2.2]pentan-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
Spiro[2.2]pentan-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
Spiro[2.2]pentan-1-amine hydrochloride
Reactant of Route 5
Spiro[2.2]pentan-1-amine hydrochloride
Reactant of Route 6
Spiro[2.2]pentan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.